o-Aminophenylarsonous acid o-Aminophenylarsonous acid O-aminophenylarsonous acid is an aminophenylarsonous acid.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1939584
InChI: InChI=1S/C6H8AsNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2
SMILES:
Molecular Formula: C6H8AsNO2
Molecular Weight: 201.05 g/mol

o-Aminophenylarsonous acid

CAS No.:

Cat. No.: VC1939584

Molecular Formula: C6H8AsNO2

Molecular Weight: 201.05 g/mol

* For research use only. Not for human or veterinary use.

o-Aminophenylarsonous acid -

Specification

Molecular Formula C6H8AsNO2
Molecular Weight 201.05 g/mol
IUPAC Name (2-aminophenyl)arsonous acid
Standard InChI InChI=1S/C6H8AsNO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,8H2
Standard InChI Key AMGJLIVTYDAZGV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)N)[As](O)O

Introduction

Chemical Identity and Structural Properties

o-Aminophenylarsonous acid, also known as (2-aminophenyl)arsonous acid, is an organoarsenic compound featuring an arsonous acid group (-As(OH)₂) at the ortho position relative to an amino group (-NH₂) on a benzene ring. This structure distinguishes it from its isomers, particularly the para variant (p-aminophenylarsonous acid).

Basic Structural Information

ParameterValue
Chemical FormulaC₆H₈AsNO₂
Molecular WeightApproximately 201.05 g/mol
Structural RepresentationBenzene ring with -NH₂ and -As(OH)₂ groups at ortho positions
CAS NumberAssociated with CHEBI:50024
Chemical ClassificationOrganoarsenic compound; Arsonous acid derivative

The compound belongs to a larger family of phenylarsenic compounds that have historically been investigated for various applications ranging from antimicrobial activity to research tools in biochemistry .

Physical and Chemical Properties

The physical and chemical properties of o-aminophenylarsonous acid can be partially inferred from related compounds, although direct experimental data on this specific compound is limited in the available literature.

Physical Properties

PropertyValue/Description
Physical StatePresumed solid at room temperature
ColorLikely white to off-white crystalline powder
SolubilityLikely sparingly soluble in water; more soluble in organic solvents
StabilitySusceptible to oxidation (conversion to arsonic acid)

Chemical Reactivity

o-Aminophenylarsonous acid contains both a nucleophilic amino group and the arsonous acid moiety, which gives it distinctive chemical behavior. The arsenic center exists in the trivalent oxidation state (As(III)), making it more reactive than its pentavalent counterparts (arsonic acids) .

Key chemical reactions include:

  • Oxidation to o-aminophenylarsonic acid

  • Coordination to metal centers through the arsenic atom

  • Reactions typical of aromatic amines through the -NH₂ group

  • Potential for chelation through both functional groups

Comparison with Related Compounds

Understanding o-aminophenylarsonous acid benefits from comparing it with structurally related compounds, particularly its isomers and oxidation state variants.

Positional Isomers Comparison

CompoundPosition of -NH₂Oxidation State of AsMolecular FormulaNotable Differences
o-Aminophenylarsonous acidortho (2-position)As(III)C₆H₈AsNO₂Potential for intramolecular interactions between -NH₂ and As groups
m-Aminophenylarsonous acidmeta (3-position)As(III)C₆H₈AsNO₂Greater distance between functional groups
p-Aminophenylarsonous acidpara (4-position)As(III)C₆H₈AsNO₂Functional groups on opposite sides of ring; CAS 68615-34-9

Oxidation State Variants

CompoundOxidation State of AsMolecular FormulaKey Characteristics
o-Aminophenylarsonous acidAs(III)C₆H₈AsNO₂More reactive, reducing properties
o-Aminophenylarsonic acid (2-Aminophenylarsonic acid)As(V)C₆H₈AsNO₃More stable; Mp: 154-155°C; CAS: 2045-00-3

The chemical behavior of these compounds differs significantly based on the oxidation state of arsenic, with the arsonous acid derivatives (As(III)) generally being more reactive than their arsonic acid counterparts (As(V)) .

Synthesis and Preparation Methods

The synthesis of o-aminophenylarsonous acid typically involves either the direct incorporation of the arsonous acid group into an appropriately substituted aromatic compound or the reduction of the corresponding arsonic acid.

Biological and Pharmacological Significance

Organoarsenic compounds, including arsonous acid derivatives, have been studied for their biological effects and potential therapeutic applications.

Antimicrobial Properties

Research on related organoarsenic compounds suggests potential antimicrobial activity. Historically, arsenic-containing compounds have been used as antimicrobials since Paul Ehrlich's development of salvarsan . The trivalent arsenic compounds often exhibit greater biological activity than their pentavalent counterparts.

Biochemical Research Applications

o-Aminophenylarsonous acid and similar compounds have been utilized in biochemical research to:

  • Study protein-ligand interactions

  • Investigate sulfhydryl groups in proteins

  • Serve as reactive probes for specific amino acid residues

  • Function as potential enzyme inhibitors

For instance, related arsenicals have been studied for their interactions with reduced antibodies and binding sites, suggesting specific interactions with sulfhydryl groups in proteins .

Toxicological Considerations

As with many arsenic compounds, o-aminophenylarsonous acid likely presents toxicological concerns that must be considered in its handling and potential applications.

MechanismDescription
Thiol ReactivityTrivalent arsenicals can bind to sulfhydryl groups in proteins, potentially disrupting protein function
Oxidative StressMay induce formation of reactive oxygen species
Enzyme InhibitionPotential to inhibit critical metabolic enzymes
GenotoxicityPossible DNA damage through direct or indirect mechanisms

The toxicity of organoarsenic compounds generally correlates with their chemical form, with inorganic arsenicals typically being more toxic than organic forms, and trivalent species more toxic than pentavalent species .

Analytical Methods for Detection and Characterization

Various analytical techniques can be employed for the detection and characterization of o-aminophenylarsonous acid.

Spectroscopic Methods

TechniqueApplication for o-Aminophenylarsonous acid
NMR Spectroscopy¹H and ¹³C NMR for structural confirmation; ⁷⁵As NMR for arsenic environment
IR SpectroscopyIdentification of characteristic -NH₂ and As-OH vibrations
UV-Visible SpectroscopyAbsorption characteristics of the aromatic system with amino substituent
Mass SpectrometryMolecular weight confirmation and fragmentation pattern analysis

Chromatographic Techniques

High-performance liquid chromatography (HPLC) coupled with various detection methods (UV, fluorescence, or mass spectrometry) can be effective for the separation and quantification of o-aminophenylarsonous acid in complex matrices .

Research Applications and Future Directions

The unique structural features of o-aminophenylarsonous acid make it potentially valuable for various research applications.

Current Research Areas

  • Protein structure and function studies

  • Development of selective inhibitors for enzymes with accessible cysteine residues

  • Investigation of arsenic biotransformation mechanisms

  • Exploration as potential antimicrobial agents

Emerging Applications

Recent studies on organoarsenicals have revealed their potential utility in areas such as:

  • Development of novel antibiotics against resistant bacterial strains

  • Creation of selective chemical probes for protein modification

  • Understanding mechanisms of arsenic toxicity and detoxification

  • Design of arsenic-based therapeutic agents with improved safety profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator